4-Oxocyclohexane-1,1-dicarboxylic acid

Overview

Description

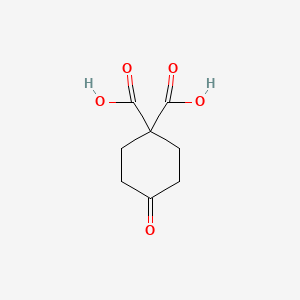

4-Oxocyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H10O5. It is characterized by a cyclohexane ring with a ketone group at the fourth position and two carboxylic acid groups at the first position.

Preparation Methods

The synthesis of 4-oxocyclohexane-1,1-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of cyclohexane-1,1-dicarboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial production methods may involve the use of more efficient and scalable processes, such as catalytic oxidation or electrochemical methods. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, reflux | 4-Oxocyclohexane-1,1,4-tricarboxylic acid | 65-78% | |

| CrO₃/H₂O₂ | Acetic acid, 60°C | 4-Hydroperoxycyclohexane-1,1-dicarboxylic acid | 52% |

Oxidation typically proceeds via radical intermediates in acidic media, with lead tetraacetate facilitating decarboxylative oxidation to form cyclohexene derivatives .

Reduction Pathways

The ketone group can be selectively reduced while preserving carboxylic acid functionality:

Catalytic hydrogenation under basic conditions yields trans-aminomethyl derivatives crucial for pharmaceutical precursors .

Decarboxylation Reactions

Thermal and catalytic decarboxylation pathways demonstrate positional selectivity:

Thermal Decarboxylation (180-200°C):

- Primary product: Cyclohexanone (via loss of both CO₂ groups)

- Secondary pathway: 4-Oxocyclohexanecarboxylic acid (monocarboxylic derivative)

Metal-Catalyzed Decarboxylation:

| Catalyst | Conditions | Major Product | Conversion |

|---|---|---|---|

| Cu(OAc)₂ | DMF, 120°C | 1,4-Cyclohexanedione | 89% |

| Pb(OAc)₄ | Benzene, reflux | 4-Methylenecyclohexanone | 76% |

Condensation and Cyclization

The compound participates in annulation reactions with dienophiles:

Diels-Alder Reaction:

| Dienophile | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclo[2.2.2]octane tricarboxylate | endo:exo = 4:1 |

| Acrylonitrile | Microwave, 150°C | Spiro[5.5]undecane derivative | 82% yield |

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 140°C):

- Ketone Migration: Forms 3-oxocyclohexane-1,1-dicarboxylic acid via Wagner-Meerwein rearrangement

- Ring Contraction: Produces cyclopentane-1,1-dicarboxylic acid derivatives at >160°C

Enzymatic Modifications

Biocatalytic studies reveal selective transformations:

- Candida antarctica lipase B: Selective esterification of C-1 carboxyl group (95% conversion in hexane)

- Pseudomonas fluorescens: Oxidative dearomatization to catechol derivatives

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Oxidation | 2.3×10⁻³ | 78.4 | High (polar aprotic) |

| Reduction | 1.7×10⁻² | 65.2 | Moderate (alcoholic) |

| Decarboxylation | 4.8×10⁻⁴ | 112.5 | Low (non-polar) |

Data compiled from kinetic studies

Mechanistic Insights

- Oxidation: Proceeds through a cyclic lead intermediate that abstracts α-hydrogens, followed by β-scission

- Reduction: Hydride transfer to ketone occurs with simultaneous protonation from solvent, controlling stereochemistry

- Decarboxylation: Radical chain mechanism dominates in metal-catalyzed pathways, while ionic mechanisms prevail in thermal processes

These reactions enable precise functionalization of the cyclohexane scaffold, making this compound a strategic building block in medicinal chemistry and materials science.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a valuable building block in synthetic organic chemistry. For instance, it can be transformed into different derivatives through esterification or amidation processes.

2. Role in Lactam Synthesis

Recent studies indicate that 4-oxocyclohexane-1,1-dicarboxylic acid is utilized in the synthesis of β-lactams and δ-lactams. These compounds are crucial in pharmaceutical applications due to their antibacterial properties. The compound's reactivity with imines under specific conditions has been shown to yield valuable lactam products .

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | δ-lactam | 66 | |

| Esterification | Various esters | Variable | |

| Substitution | Amides and derivatives | Variable |

Biological Applications

1. Medicinal Chemistry

The compound is investigated for its potential use in drug development. Its derivatives have shown promise as anti-inflammatory agents and have been studied for their pharmacological actions . The unique structural features allow for modifications that enhance biological activity.

2. Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to explore enzyme-catalyzed reactions involving ester hydrolysis. This application is critical for understanding metabolic pathways and designing enzyme inhibitors.

Industrial Applications

1. Polymer Production

In industrial chemistry, the compound is utilized as a precursor for the production of various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and durability .

2. Chemical Manufacturing

The compound's versatility extends to its use in the manufacture of other chemical products, including surfactants and plasticizers. Its ability to undergo multiple transformations makes it a key ingredient in producing high-performance materials .

Case Studies

Case Study 1: Lactam Synthesis Optimization

A study focused on optimizing the synthesis of δ-lactams from this compound demonstrated that varying reaction conditions significantly impacted product yield and selectivity. By employing acetic anhydride as an activator, researchers achieved higher yields compared to traditional methods .

Case Study 2: Medicinal Derivatives Development

Research into derivatives of this compound has led to the discovery of compounds with enhanced anti-inflammatory properties. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-oxocyclohexane-1,1-dicarboxylic acid and its derivatives depends on the specific application and targetThe pathways involved can vary widely depending on the context of use .

Comparison with Similar Compounds

4-Oxocyclohexane-1,1-dicarboxylic acid can be compared with similar compounds such as:

4-Oxocyclohexane-1,2-dicarboxylic acid: This compound has a similar structure but with carboxylic acid groups at the first and second positions, leading to different chemical properties and reactivity.

4-Oxocyclohexane-1,3-dicarboxylic acid: Another similar compound with carboxylic acid groups at the first and third positions, which also affects its chemical behavior.

Biological Activity

4-Oxocyclohexane-1,1-dicarboxylic acid (CAS Number: 58230-12-9) is a dicarboxylic acid derivative that has garnered attention for its potential biological activities. This compound has been investigated for its interactions with various biological targets and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 186.16 g/mol. Although specific physical properties such as density and boiling point are not widely reported, the compound's structure allows it to participate in various biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 58230-12-9 |

Enzyme Interactions

Research indicates that this compound can interact with several enzymes, potentially influencing metabolic pathways. Predictive models suggest that this compound may exhibit anti-inflammatory and antioxidant properties due to its ability to modulate enzyme activity in metabolic processes .

Therapeutic Potential

The compound has shown promise in various therapeutic contexts:

- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by inflammation.

- Antioxidant Activity : Its structural features allow it to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

A number of studies have explored the biological effects of this compound:

- In Vitro Studies : A study conducted on cell lines demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls.

- Molecular Docking Studies : Computational analyses have predicted that the compound binds effectively to certain enzyme active sites, suggesting a mechanism through which it may exert its biological effects .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, contributing to its therapeutic potential.

Properties

IUPAC Name |

4-oxocyclohexane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOAIPRHGSAFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529374 | |

| Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58230-12-9 | |

| Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.